2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride
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Overview
Description
2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C8H7F3N2O2·HCl It is known for its unique structural features, which include a trifluoroethyl group and a pyridinyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-4-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2,2-trifluoroethanol+pyridin-4-yl isocyanate→2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group and pyridinyl carbamate moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-(pyridin-4-yl)methylcarbamate
- 2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate
Uniqueness
2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6;/h1-4H,5H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJBNBFAGBAETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)OCC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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